3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Overview
Description
“3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “methyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” and has a molecular weight of 193.20 g/mol .
Molecular Structure Analysis
The molecular structure of “3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” includes a tetrahydroindole ring with a carboxylic acid group at the 2-position and a methyl group at the 3-position . The compound also has a ketone functional group at the 4-position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.20 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The topological polar surface area is 59.2 Ų .Scientific Research Applications
Indole Derivatives in Drug Discovery
- Application Summary: Indole derivatives are significant in the development of new drugs. They play a crucial role in cell biology and have been used in the treatment of various disorders in the human body, including cancer and microbial infections .
- Methods of Application: The specific methods of application would depend on the type of drug being developed. Typically, this involves chemical synthesis of the indole derivative, followed by various in vitro and in vivo tests to determine its efficacy and safety .
- Results or Outcomes: Indole derivatives have shown various biologically vital properties. For example, Reserpine, an indole alkaloid, is used in the treatment of high blood pressure and severe agitation in patients with mental disorders .
- Application Summary: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions. The specific methods of synthesis would depend on the type of alkaloid being developed .
- Results or Outcomes: The synthesis of indole derivatives has led to the development of various biologically active compounds. These compounds show various biologically vital properties .
- Application Summary: Some indole derivatives have been used in the synthesis of psammopemmin A, an antitumor agent .
- Methods of Application: The synthesis of psammopemmin A involves various chemical reactions with the indole derivative as a reactant .
- Results or Outcomes: The synthesis of psammopemmin A has led to the development of a potential antitumor agent .
- Application Summary: Tricyclic indole and dihydroindole derivatives have been prepared as inhibitors of guanylate cyclase .
- Methods of Application: The preparation of these inhibitors involves various chemical reactions with the indole derivative as a reactant .
- Results or Outcomes: The preparation of these inhibitors has led to the development of potential therapeutic agents .
Synthesis of Selected Alkaloids
Antitumor Agent
Inhibitors of Guanylate Cyclase
- Application Summary: Some indole derivatives have been used in the synthesis of psammopemmin A, an antitumor agent .
- Methods of Application: The synthesis of psammopemmin A involves various chemical reactions with the indole derivative as a reactant .
- Results or Outcomes: The synthesis of psammopemmin A has led to the development of a potential antitumor agent .
- Application Summary: Tricyclic indole and dihydroindole derivatives have been prepared as inhibitors of guanylate cyclase .
- Methods of Application: The preparation of these inhibitors involves various chemical reactions with the indole derivative as a reactant .
- Results or Outcomes: The preparation of these inhibitors has led to the development of potential therapeutic agents .
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The specific methods of application would depend on the type of drug being developed. Typically, this involves chemical synthesis of the indole derivative, followed by various in vitro and in vivo tests to determine its efficacy and safety .
- Results or Outcomes: Indole derivatives have shown various biologically vital properties .
Preparation of Psammopemmin A
Inhibitors of Guanylate Cyclase
Biological Activities
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-5-8-6(3-2-4-7(8)12)11-9(5)10(13)14/h11H,2-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOOHFAIWNZLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359307 | |
Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
CAS RN |
6577-89-5 | |
Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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